1,5-Dimethyl-2-neopentyl-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H18N2 |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-(2,2-dimethylpropyl)-1,5-dimethylimidazole |
InChI |
InChI=1S/C10H18N2/c1-8-7-11-9(12(8)5)6-10(2,3)4/h7H,6H2,1-5H3 |
InChI Key |
LPMVNGORJVEMRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1C)CC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,5 Dimethyl 2 Neopentyl 1h Imidazole and Its Derivatives
Established Synthetic Routes to Functionalized Imidazole (B134444) Derivatives
The construction of the imidazole core has been the subject of extensive research, leading to the development of numerous synthetic protocols. These methods can be broadly categorized into classical multicomponent reactions and modern metal-catalyzed transformations.
Classical Multi-Component Cyclization Protocols (e.g., Debus-Radziszewski Synthesis)
The Debus-Radziszewski synthesis, first reported in the 19th century, remains a fundamental and widely utilized method for the formation of imidazoles. This one-pot condensation reaction involves a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine) as the nitrogen source. The versatility of this reaction allows for the synthesis of a wide range of substituted imidazoles by varying the three components.
The general mechanism involves the initial condensation of the dicarbonyl compound with ammonia to form a diimine intermediate. This intermediate then reacts with the aldehyde in a subsequent condensation and cyclization sequence to afford the imidazole ring.
| Reactant 1 (Dicarbonyl) | Reactant 2 (Aldehyde) | Reactant 3 (Nitrogen Source) | Product (Imidazole) |
| Glyoxal (B1671930) | Formaldehyde | Ammonia | Imidazole |
| Benzil | Benzaldehyde | Ammonium (B1175870) Acetate (B1210297) | 2,4,5-Triphenyl-1H-imidazole |
| 2,3-Butanedione | Benzaldehyde | Ammonium Acetate | 4,5-Dimethyl-2-phenyl-1H-imidazole |
This table showcases examples of the Debus-Radziszewski synthesis, demonstrating the versatility of the reaction in generating various substituted imidazoles.
While this method is robust, controlling the regioselectivity can be challenging when unsymmetrical dicarbonyl compounds are used, and the reaction conditions can be harsh, potentially limiting its application for sensitive substrates.
Palladium-Catalyzed Imidazole Syntheses
Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed cross-coupling reactions for the construction of carbon-carbon and carbon-nitrogen bonds, which have been ingeniously applied to the synthesis of imidazoles. These methods offer milder reaction conditions and greater functional group tolerance compared to classical methods.
Palladium catalysis can be employed in several ways to construct the imidazole ring or to functionalize a pre-existing imidazole core. For instance, palladium-catalyzed reactions can facilitate the coupling of various components to build the imidazole ring in a stepwise or tandem fashion. Furthermore, palladium-catalyzed direct arylation or alkylation of the imidazole C-H bonds provides a powerful tool for the late-stage functionalization of the heterocycle.
Copper-Catalyzed N-Arylation and Related Coupling Reactions
Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variations, are pivotal for the formation of N-aryl and N-alkyl bonds in imidazole synthesis. These reactions are especially crucial for introducing substituents at the nitrogen atoms of the imidazole ring.
The copper-catalyzed N-arylation of imidazoles typically involves the coupling of an imidazole with an aryl halide in the presence of a copper catalyst and a base. The development of various ligands has significantly improved the efficiency and scope of these reactions, allowing them to proceed under milder conditions. This methodology is essential for the synthesis of N-substituted imidazoles, which are prevalent in many biologically active compounds.
Denitrogenative Transformations for Imidazole Ring Formation
Denitrogenative reactions offer a unique approach to imidazole synthesis, often involving the thermal or photochemical extrusion of nitrogen from a precursor molecule to generate a reactive intermediate that cyclizes to form the imidazole ring. A common strategy involves the use of vinyl azides. The [3+2] cycloaddition of vinyl azides with nitriles, followed by nitrogen extrusion, can lead to the formation of polysubstituted imidazoles. This method provides access to imidazole derivatives that may be difficult to obtain through more traditional routes.
Targeted Synthesis of 1,5-Dimethyl-2-neopentyl-1H-imidazole
The synthesis of the specifically substituted this compound presents a significant regiochemical challenge. The strategic placement of two distinct methyl groups at the N-1 and C-5 positions, along with a bulky neopentyl group at the C-2 position, requires a carefully designed synthetic sequence.
Strategies for Regioselective Installation of Neopentyl and Methyl Moieties
A plausible synthetic strategy for this compound would likely involve a stepwise approach to ensure the correct placement of each substituent. A direct multi-component reaction is unlikely to provide the desired regioselectivity.
One potential retrosynthetic approach would involve the initial formation of a 2-neopentyl-1H-imidazole core, followed by sequential methylation at the N-1 and C-5 positions.
Step 1: Synthesis of 2-Neopentyl-1H-imidazole
This could potentially be achieved through a variation of the Debus-Radziszewski synthesis, using glyoxal as the dicarbonyl component, neopentylaldehyde (3,3-dimethylbutanal) as the aldehyde, and ammonia. However, controlling the subsequent methylations regioselectively would be critical.
Alternatively, a more controlled synthesis could involve the reaction of an amidine precursor with an α-haloketone. For instance, the reaction of neopentylamidine with a suitable three-carbon building block could form the 2-neopentylimidazole ring.
Step 2: Regioselective N-1 Methylation
Once 2-neopentyl-1H-imidazole is obtained, the N-1 position can be selectively methylated. The tautomeric nature of the imidazole ring means that methylation can occur at either nitrogen. However, the steric bulk of the neopentyl group at the C-2 position would likely direct the methylation to the less hindered N-1 position. Standard methylating agents such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base could be employed.
Step 3: Regioselective C-5 Methylation
The final and most challenging step would be the regioselective introduction of a methyl group at the C-5 position. Direct C-H activation and methylation of 1-methyl-2-neopentyl-1H-imidazole would be a modern and elegant approach, although achieving selectivity between the C-4 and C-5 positions could be difficult.
A more classical approach might involve a lithiation-alkylation sequence. The C-5 proton of an N-substituted imidazole is generally more acidic than the C-4 proton. Therefore, directed ortho-metalation (DoM) strategies could be employed. By treating 1-methyl-2-neopentyl-1H-imidazole with a strong base like n-butyllithium, deprotonation would preferentially occur at the C-5 position, followed by quenching with a methylating agent like methyl iodide to install the final methyl group.
| Synthetic Step | Proposed Reaction | Key Considerations |
| Ring Formation | Debus-Radziszewski with neopentylaldehyde or amidine-based synthesis. | Formation of the 2-neopentylimidazole core. |
| N-1 Methylation | Reaction with methyl iodide or dimethyl sulfate. | Steric hindrance from the neopentyl group directing methylation to N-1. |
| C-5 Methylation | Directed ortho-metalation (lithiation) followed by methylation. | Regioselective deprotonation at the C-5 position. |
This table outlines a potential stepwise synthetic strategy for this compound, highlighting the key transformations and regiochemical considerations.
The successful synthesis of this compound would rely on the careful optimization of each step to ensure high regioselectivity and yield, ultimately providing access to this specifically tailored heterocyclic compound for further investigation of its properties and potential applications.
Synthetic Approaches to Sterically Hindered Imidazole N-Substituents
The synthesis of imidazoles bearing sterically demanding substituents, such as the neopentyl group at the C-2 position, presents unique challenges. The introduction of bulky groups can impede reaction kinetics and require tailored synthetic approaches. For the target molecule, the primary steric hindrance originates from the C-2 neopentyl group rather than the N-1 methyl substituent.
Classical methods like the Radziszewski reaction and its variations, which involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an amine, are foundational. In the context of this compound, introducing the bulky neopentyl group would typically involve using 3,3-dimethylbutanal (neopentyl aldehyde) as a key reactant. The steric bulk of the aldehyde's tert-butyl moiety can slow the condensation process, potentially requiring more forceful reaction conditions, such as higher temperatures or the use of highly active catalysts to achieve satisfactory yields.
The N-1 methyl group is not considered sterically hindered and can be introduced in several ways. In a multicomponent, one-pot synthesis, methylamine (B109427) can be used as a primary amine source, directly yielding the N-methylated product. Alternatively, a two-step approach can be employed where the imidazole ring is first synthesized with an unsubstituted N-1 position (using ammonium acetate), followed by a separate N-alkylation step using a methylating agent like methyl iodide or dimethyl sulfate. This latter approach is common and generally high-yielding for non-bulky alkyl groups.
Synthesis of Key Intermediates and Precursors
The construction of the this compound core relies on the availability of specific precursors. A plausible and efficient approach would be a four-component condensation reaction, for which the following key intermediates are required:
1,2-Dicarbonyl Compound: To form the C4-C5 backbone of the imidazole ring, a substituted glyoxal is needed. For the target molecule, Methylglyoxal (pyruvaldehyde) is the logical choice, as it provides the necessary carbon skeleton that results in a methyl group at the C-5 position of the final imidazole ring.
Aldehyde: The substituent at the C-2 position is derived from an aldehyde. The sterically bulky neopentyl group is introduced using 3,3-Dimethylbutanal . This aldehyde is a critical precursor that dictates the presence of the neopentyl moiety.
Nitrogen Sources: Two sources of nitrogen are required to form the imidazole ring.
Methylamine serves as the precursor for the N-1 methyl substituent.
Ammonium acetate is a common and effective reagent that provides the second nitrogen atom (N-3) and acts as a catalyst and buffering agent in the condensation reaction.
The synthesis of these precursors is well-established. Methylglyoxal can be prepared through the oxidation of acetone (B3395972) or propylene (B89431) glycol. 3,3-Dimethylbutanal can be synthesized via the hydroformylation of 3,3-dimethyl-1-butene. Both methylamine and ammonium acetate are readily available commodity chemicals.
Advanced Synthetic Techniques and Methodological Innovations
Modern organic synthesis emphasizes efficiency, sustainability, and novelty. The preparation of complex imidazoles has benefited significantly from advanced techniques that reduce reaction times, improve yields, and minimize waste.
One-Pot Synthetic Protocols
One-pot multicomponent reactions (MCRs) are highly valued for their efficiency and atom economy, as they combine three or more reactants in a single vessel to form a complex product without isolating intermediates. researchgate.net The synthesis of this compound is well-suited for a four-component, one-pot approach combining methylglyoxal, 3,3-dimethylbutanal, methylamine, and ammonium acetate.
This reaction is typically facilitated by a catalyst to drive the multiple condensation and cyclization steps. A variety of catalysts have been employed for such transformations, ranging from simple acids to complex catalytic systems. core.ac.ukacs.org The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. rsc.org
Below is a table summarizing various catalytic systems reported for the one-pot synthesis of substituted imidazoles, which could be adapted for the target molecule.
| Catalyst System | Solvent | Temperature | Key Advantages |
| InCl₃·3H₂O core.ac.uk | Ethanol | Room Temp. | Mild conditions, high yields. |
| HBF₄–SiO₂ rsc.org | Solvent-free | 80 °C | Recyclable solid acid, high efficiency. |
| Zeolite (ZSM-11) nih.gov | Solvent-free | 120 °C | Reusable, clean reaction profiles. |
| CuCl₂·2H₂O | Solvent-free (Microwave) | N/A | Rapid reaction times, high purity. |
| Ionic Liquids rsc.org | Solvent-free | Room Temp. | Green catalyst, reusable, effective. |
Use of Recyclable Catalytic Systems in Imidazole Synthesis
A major focus of modern chemistry is the development of sustainable processes, where the ability to recover and reuse catalysts is a key principle. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by filtration. mdpi.com Several classes of recyclable catalysts have proven effective for imidazole synthesis. rsc.org
Solid-Supported Acid Catalysts: Systems like silica-supported sulfuric acid, ferric chloride on silica (B1680970) (FeCl₃/SiO₂), or molybdenum trioxide on silica (MoO₃/SiO₂) serve as stable, solid acid catalysts that can be filtered off and reused for several cycles with minimal loss of activity. nih.govtandfonline.com
Zeolites: These microporous aluminosilicates, such as ZSM-11, offer high thermal stability and shape selectivity, making them robust and reusable catalysts for multicomponent reactions under solvent-free conditions. nih.gov
Magnetic Nanoparticles: Catalysts based on a magnetic core, such as iron oxide (Fe₃O₄), can be functionalized with an active catalytic species. researchgate.net These nanocatalysts can be efficiently removed from the reaction medium using an external magnet, a process that is often faster and more efficient than filtration. rsc.orgmdpi.com
Metal-Organic Frameworks (MOFs): Materials like MIL-101(Cr) have been used as highly porous and active heterogeneous catalysts for imidazole synthesis, demonstrating good reusability. mdpi.com
The table below compares the performance of selected recyclable catalysts in the synthesis of substituted imidazoles.
| Catalyst | Type | Reusability (Cycles) | Key Features |
| HBF₄–SiO₂ rsc.org | Solid Acid | 5+ | High activity and selectivity. |
| ZSM-11 Zeolite nih.gov | Zeolite | 5+ | High thermal stability, solvent-free application. |
| Cu@imine/Fe₃O₄ MNPs rsc.org | Magnetic Nanoparticle | 6+ | Easy magnetic separation, rapid, solvent-free. |
| FeCl₃/SiO₂ nih.gov | Solid Acid | 5+ | Inexpensive, efficient under mild conditions. |
| MIL-101(Cr) mdpi.com | MOF | 5+ | High porosity, good yields in short times. |
Sustainable and Green Chemistry Considerations
Green chemistry principles are increasingly integrated into synthetic methodologies for imidazoles. researchgate.net The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.
Atom Economy: Multicomponent reactions (MCRs) are inherently atom-economical as most of the atoms from the reactants are incorporated into the final product, generating minimal waste. acs.org
Solvent Choice: A significant green advancement is the move towards solvent-free reactions or the use of environmentally benign solvents like water or ethanol. researchgate.net Solvent-free conditions, often achieved by heating the neat reactant mixture, eliminate the environmental and economic costs associated with solvent purchase, purification, and disposal. nih.govrsc.org
Energy Efficiency: The use of microwave irradiation or ultrasound irradiation can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating methods.
Renewable Feedstocks and Biocatalysts: There is growing interest in using biorenewable starting materials. For instance, modern variants of the Marckwald reaction utilize unprotected carbohydrates to synthesize thioimidazoles, showcasing a sustainable approach. durham.ac.uk
These green approaches not only reduce the environmental footprint of chemical synthesis but also often lead to more efficient, faster, and cost-effective production methods. researchgate.net
Structural Elucidation and Advanced Spectroscopic Characterization
Spectroscopic Methodologies for Structural Assignment
Spectroscopic techniques provide the foundational evidence for the molecular structure of 1,5-Dimethyl-2-neopentyl-1H-imidazole by probing the interactions of the molecule with electromagnetic radiation. Each method offers unique insights into the compound's connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The neopentyl group would feature a sharp singlet for the nine equivalent protons of the tert-butyl moiety and another singlet for the two protons of the methylene (B1212753) (-CH₂-) bridge. The methyl groups attached to the imidazole (B134444) ring at positions 1 and 5 would also produce sharp singlets. The sole proton on the imidazole ring at position 4 would appear as a singlet in the aromatic region.
¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. For this compound, distinct signals are anticipated for the neopentyl carbons (quaternary, methylene, and methyl), the two methyl carbons on the ring, and the three unique carbons of the imidazole ring itself. The chemical shifts for imidazole ring carbons are typically observed in the range of 124-133 ppm. researchgate.net
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H-4 | Imidazole Ring | ~7.0-7.5 | - |
| N-CH₃ | N1-Methyl | ~3.5-3.8 | ~30-35 |
| C-CH₃ | C5-Methyl | ~2.2-2.5 | ~10-15 |
| -CH₂- | Neopentyl Methylene | ~2.6-2.9 | ~40-45 |
| -C(CH₃)₃ | Neopentyl tert-butyl | ~0.9-1.1 | ~30 (CH₃), ~32 (quat. C) |
| C-2 | Imidazole Ring | - | ~150-155 |
| C-4 | Imidazole Ring | - | ~125-130 |
| C-5 | Imidazole Ring | - | ~130-135 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of an imidazole derivative typically shows characteristic bands for C-H stretching of the alkyl groups and the aromatic ring, as well as C=N and C=C stretching vibrations within the imidazole ring. The N-H bending band, often seen around 1541 cm⁻¹, would be absent due to the N-methylation in the target molecule. researchgate.net
UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Imidazole and its derivatives typically exhibit absorption maxima in the ultraviolet region, corresponding to π → π* transitions within the aromatic ring system. The exact wavelength of maximum absorption (λ_max) can be influenced by the nature and position of substituents on the imidazole core.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₀H₁₈N₂), HRMS would provide an exact mass measurement, confirming the molecular formula with a high degree of confidence. The NIST WebBook provides mass spectrometry data for the related compound 1,5-dimethyl-1H-imidazole, which serves as a reference for the fragmentation of the core ring structure. nist.govnist.gov The fragmentation pattern in the mass spectrum would likely show a prominent molecular ion peak (M⁺) and characteristic fragment ions corresponding to the loss of the neopentyl group or parts thereof.
Solid-State Structural Analysis
While spectroscopic methods define the molecular structure, solid-state analysis reveals how the individual molecules are arranged in a crystalline lattice, providing crucial information about intermolecular forces and polymorphism.
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. tandfonline.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of every atom in the molecule and in the crystal's unit cell. For imidazole derivatives, SC-XRD studies provide unambiguous confirmation of the substitution pattern on the ring and reveal key geometric parameters such as bond lengths, bond angles, and torsion angles. mdpi.comtandfonline.com This technique is essential for understanding the planarity of the imidazole ring and the conformation of its substituents, such as the neopentyl group. mdpi.com
An extensive search of scientific databases and research literature has been conducted to identify studies related to the morphological and microstructural characterization of This compound .
Consequently, it is not possible to provide an article section on the "Morphological and Microstructural Characterization (e.g., SEM, HR-TEM)" for this compound as there is no available scientific data to report.
Chemical Reactivity and Mechanistic Investigations of 1,5 Dimethyl 2 Neopentyl 1h Imidazole
Reactivity of the Imidazole (B134444) Nitrogen Atoms (N-1, N-3)
The imidazole ring contains two nitrogen atoms with distinct electronic environments: a pyrrole-like nitrogen (N-1) and a pyridine-like nitrogen (N-3). researchgate.netnih.gov In 1,5-Dimethyl-2-neopentyl-1H-imidazole, the N-1 atom is part of the aromatic π-system and is substituted with a methyl group. This substitution renders the N-1 atom a non-basic, quaternary-like center that is unreactive towards electrophiles or protonation.
Consequently, the chemical reactivity of the nitrogen atoms is centered exclusively on the N-3 atom. This pyridine-like nitrogen possesses a lone pair of electrons in an sp² hybrid orbital within the plane of the ring, making it the primary basic and nucleophilic center of the molecule. nih.gov It is the site of protonation in acidic media and the target for electrophilic attack in reactions such as N-alkylation and N-arylation, which lead to the formation of imidazolium (B1220033) salts. The electron-donating effects of the methyl groups at N-1 and C-5, as well as the alkyl neopentyl group at C-2, increase the electron density on the ring and enhance the basicity and nucleophilicity of the N-3 atom compared to unsubstituted imidazole.
Reactivity of the Imidazole Carbon Atoms (C-2, C-4, C-5)
The reactivity of the carbon atoms in the imidazole ring is dictated by their position relative to the nitrogen atoms. The general order of reactivity for electrophilic substitution in N-1 substituted imidazoles is C-5 > C-4, while the C-2 proton is the most acidic. nih.gov
C-2 Position : The C-2 carbon is located between two electron-withdrawing nitrogen atoms, which makes the corresponding C-H proton the most acidic on the imidazole ring. nih.govyoutube.com This allows for deprotonation by strong bases to form an imidazol-2-ylidene, a type of N-heterocyclic carbene (NHC). However, in this compound, this position is substituted with a bulky neopentyl group, precluding reactivity involving the C-2 proton. The C-2 carbon itself is therefore largely unreactive towards further substitution.
C-5 Position : In many imidazoles, the C-5 position is the most electron-rich and thus the most susceptible to electrophilic attack. nih.gov In the target molecule, this position is occupied by a methyl group. Therefore, direct electrophilic substitution on the C-5 carbon is not possible. The reactivity is instead influenced by the electronic-donating nature of this methyl group.
C-4 Position : The C-4 carbon is typically the least reactive position on the imidazole ring for both electrophilic attack and C-H functionalization. nih.gov However, as it is the only unsubstituted carbon atom in this compound, it becomes the default site for substitution reactions on the carbon framework of the ring. The combined electron-donating influence of the 1-methyl, 5-methyl, and 2-neopentyl groups helps to activate this position, partially overcoming its inherent low reactivity.
Influence of Steric Hindrance from Neopentyl and Methyl Substituents on Chemical Reactivity and Selectivity
Steric hindrance plays a paramount role in governing the reactivity and selectivity of this compound. The substituents on the ring create a sterically crowded environment that can impede the approach of reagents.
Neopentyl Group (C-2) : The neopentyl group is exceptionally bulky and exerts the most significant steric influence. It effectively shields the C-2 position and creates a sterically congested environment around the adjacent N-1 and N-3 atoms. This hindrance can dramatically reduce the rate of reactions occurring at the N-3 position, such as quaternization, by making the nitrogen's lone pair less accessible to large electrophiles. nih.gov
This steric crowding is a critical factor in determining reaction feasibility and rates. For instance, while the N-3 atom is electronically activated, its reactivity with bulky electrophiles may be kinetically limited. Similarly, any substitution at the C-4 position will be subject to steric hindrance from the adjacent C-5 methyl group.
Functionalization Reactions of the Imidazole Core
N-Alkylation and N-Arylation
Functionalization of the N-3 position through alkylation or arylation is a primary reaction pathway for this molecule, leading to the formation of 1,5-dimethyl-2-neopentyl-3-substituted-1H-imidazolium salts. youtube.com Since the N-1 position is already occupied, these reactions occur exclusively at the N-3 atom. beilstein-journals.org
N-Alkylation : This reaction typically proceeds by an SN2 mechanism using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction rate is sensitive to the steric bulk of both the substrate and the alkylating agent. The neopentyl group at C-2 will likely slow the reaction compared to less substituted imidazoles. researchgate.net
N-Arylation : This usually requires a transition metal catalyst, such as copper or palladium, to couple the imidazole with an aryl halide. nih.govorganic-chemistry.orgmit.edu The reaction outcome can be influenced by the choice of catalyst, ligand, and reaction conditions. Complete selectivity for the N-3 position is expected due to the N-1 methyl group.
Table 1: Predicted N-3 Functionalization Reactions
| Reagent | Reaction Type | Predicted Product | Remarks |
|---|---|---|---|
| Methyl Iodide (CH₃I) | N-Alkylation | 1,3,5-Trimethyl-2-neopentyl-1H-imidazolium iodide | Standard quaternization reaction. |
| Benzyl Bromide (BnBr) | N-Alkylation | 3-Benzyl-1,5-dimethyl-2-neopentyl-1H-imidazolium bromide | Reaction may be slower due to increased steric bulk. |
| Phenylboronic Acid | N-Arylation (Chan-Lam) | 1,5-Dimethyl-2-neopentyl-3-phenyl-1H-imidazolium salt | Requires a copper catalyst. organic-chemistry.org |
Carbon-Hydrogen (C-H) Bond Functionalization
The sole C-H bond available for functionalization on the imidazole ring is at the C-4 position. While this position is generally less reactive, it is the only possible site for direct C-H activation on the heterocyclic core. nih.gov
Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, could be employed. For example, palladium-catalyzed direct arylation could potentially introduce an aryl group at the C-4 position, although forcing conditions might be necessary due to the inherent low reactivity of this site. nih.gov Other potential reactions targeting this position include halogenation using reagents like N-bromosuccinimide (NBS) or nitration under acidic conditions. The electron-donating substituents on the ring would help to facilitate these electrophilic-type substitutions at C-4.
Table 2: Potential C-H Functionalization Reactions at C-4
| Reagent(s) | Reaction Type | Predicted Product |
|---|---|---|
| N-Bromosuccinimide (NBS) | Halogenation | 4-Bromo-1,5-dimethyl-2-neopentyl-1H-imidazole |
| HNO₃ / H₂SO₄ | Nitration | 1,5-Dimethyl-4-nitro-2-neopentyl-1H-imidazole |
Electrophilic and Nucleophilic Substitution Pathways
Electrophilic Substitution : As the only available position, C-4 is the target for electrophilic aromatic substitution. The cumulative electron-donating effects of the three alkyl substituents (1-Me, 2-neopentyl, 5-Me) increase the nucleophilicity of the ring, making it more susceptible to attack by electrophiles than unsubstituted imidazole. Reactions such as halogenation, nitration, and acylation would proceed at this site, provided the steric hindrance from the C-5 methyl group can be overcome.
Nucleophilic Substitution : The electron-rich nature of the this compound ring makes it highly resistant to nucleophilic aromatic substitution. This type of reaction typically requires the presence of a good leaving group (e.g., a halide) and strong electron-withdrawing groups (e.g., a nitro group) to activate the ring, neither of which are present in the parent molecule. researchgate.net Therefore, direct nucleophilic substitution on the imidazole core is not a viable pathway under standard conditions.
Mechanistic Studies of this compound Transformations
Detailed mechanistic studies specifically focusing on the transformations of this compound are not extensively available in the reviewed scientific literature. However, by examining the general reactivity of substituted imidazoles, plausible mechanistic pathways for its transformations can be inferred. The reactivity of the imidazole ring is influenced by the nature and position of its substituents. In this compound, the electron-donating nature of the two methyl groups and the bulky neopentyl group at the 2-position are expected to significantly impact its chemical behavior.
Mechanistic investigations into the transformations of imidazole derivatives often involve a combination of experimental techniques and computational studies to elucidate reaction pathways, identify intermediates, and understand transition states.
General Mechanistic Considerations for Imidazole Transformations:
The imidazole ring can undergo a variety of transformations, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions. The mechanistic pathways for these reactions are often complex and can be influenced by factors such as the solvent, temperature, and the presence of catalysts.
Electrophilic Attack: The imidazole ring is generally susceptible to electrophilic attack. The nitrogen atoms can be protonated or alkylated, and the carbon atoms of the ring can undergo reactions such as halogenation, nitration, and acylation. The regioselectivity of these reactions is dictated by the electronic effects of the substituents on the ring. For this compound, the electron-donating methyl groups would activate the ring towards electrophilic substitution.
Nucleophilic Substitution: While less common for the imidazole ring itself, nucleophilic substitution reactions can occur on substituents attached to the ring.
Metal-Catalyzed Reactions: The imidazole moiety can participate in various metal-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed through catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps.
Hypothetical Mechanistic Pathways:
While specific studies on this compound are lacking, we can propose hypothetical mechanistic pathways for its potential transformations based on established imidazole chemistry. For instance, in an N-alkylation reaction, the lone pair of electrons on one of the nitrogen atoms would act as a nucleophile, attacking an alkyl halide in an SN2-type mechanism.
Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms. Such studies could provide insights into the geometry of transition states, activation energies, and the thermodynamic stability of intermediates and products for transformations involving this compound.
Interactive Data Table: General Reactivity of Substituted Imidazoles
| Reaction Type | Reagents/Conditions | Mechanistic Features | Expected Outcome for a 2-Alkyl-1,5-dimethyl-1H-imidazole |
| N-Alkylation | Alkyl halide, Base | SN2 reaction at the ring nitrogen | Formation of a quaternary imidazolium salt |
| Electrophilic Halogenation | Halogenating agent (e.g., NBS, I2) | Electrophilic aromatic substitution | Substitution at the C4 position |
| Metalation | Organolithium reagent (e.g., n-BuLi) | Deprotonation at the most acidic C-H bond | Lithiation, likely at the C4 position |
| Palladium-Catalyzed Cross-Coupling | Aryl halide, Pd catalyst, Base | Catalytic cycle involving oxidative addition, etc. | Arylation at a C-H position after activation |
It is crucial to reiterate that the information presented here is based on the general reactivity of substituted imidazoles and not on specific experimental or computational studies of this compound. Further dedicated research is necessary to fully elucidate the mechanistic details of its transformations.
Coordination Chemistry of 1,5 Dimethyl 2 Neopentyl 1h Imidazole As a Ligand
Design and Synthesis of Metal Complexes Incorporating 1,5-Dimethyl-2-neopentyl-1H-imidazole
No information is available on the design or synthesis of metal complexes specifically incorporating this ligand.
Ligand Binding Modes and Coordination Geometries
There are no documented studies on the binding modes or coordination geometries of metal complexes with this ligand.
Monodentate, Bidentate, and Tridentate Coordination Features
No experimental data exists to describe the coordination features of this specific ligand.
Impact of Steric Bulk on Metal Coordination Sphere and Ligand Conformation
While the neopentyl group is known to be sterically bulky, no studies have been published that detail its specific impact on the coordination sphere or ligand conformation in complexes of this compound.
Spectroscopic and Structural Characterization of Metal Complexes
No spectroscopic or structural data (e.g., IR, NMR, X-ray crystallography) for metal complexes of this ligand are available in the literature.
Electronic Structure and Related Properties of Metal Complexes (e.g., Mössbauer Properties)
There is no information regarding the electronic structure or properties such as Mössbauer spectroscopy for complexes containing this ligand.
Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers
No published research indicates the use of this compound as a linker or ligand in the synthesis of MOFs or coordination polymers.
Catalytic Applications of 1,5 Dimethyl 2 Neopentyl 1h Imidazole Derivatives
Development as Precursors for N-Heterocyclic Carbene (NHC) Ligands
N-heterocyclic carbenes have emerged as a powerful class of ligands in organometallic chemistry and catalysis, often serving as superior alternatives to traditional phosphine (B1218219) ligands. Their strong σ-donating properties and the ability to form robust bonds with a wide range of transition metals contribute to the high stability and activity of the resulting catalysts. The synthesis of NHCs is typically achieved through the deprotonation of their corresponding azolium salt precursors.
Synthesis of Imidazolium (B1220033) Salts
The initial and crucial step in utilizing 1,5-Dimethyl-2-neopentyl-1H-imidazole as a source for an NHC ligand is its conversion into a 1,3-disubstituted imidazolium salt. This is generally accomplished by the N-alkylation or N-arylation of the imidazole (B134444). For this compound, the N1 position is already occupied by a methyl group. Therefore, the synthesis of the imidazolium salt would involve the quaternization of the N3 nitrogen atom with an appropriate alkyl or aryl halide (R-X).
The general synthetic route would be as follows:
This compound + R-X → [1,5-Dimethyl-2-neopentyl-3-R-imidazolium]⁺X⁻
The choice of the 'R' group is critical as it allows for the fine-tuning of the steric and electronic properties of the resulting NHC ligand. The reaction is typically carried out in a suitable solvent, and the resulting imidazolium salt often precipitates out of the solution and can be isolated through filtration.
Table 1: Hypothetical Imidazolium Salts Derived from this compound
| R Group | Reagent (R-X) | Expected Imidazolium Salt Name |
| Methyl | Methyl iodide | 1,3,5-Trimethyl-2-neopentyl-1H-imidazolium iodide |
| Ethyl | Ethyl bromide | 1,5-Dimethyl-3-ethyl-2-neopentyl-1H-imidazolium bromide |
| Benzyl (B1604629) | Benzyl chloride | 1,5-Dimethyl-3-benzyl-2-neopentyl-1H-imidazolium chloride |
| Mesityl | 2,4,6-Trimethylphenyl bromide | 1,5-Dimethyl-3-mesityl-2-neopentyl-1H-imidazolium bromide |
In Situ Generation and Stabilization of NHCs
Once the imidazolium salt is synthesized, the corresponding N-heterocyclic carbene can be generated by deprotonation of the C2 carbon atom. This is typically achieved by using a strong, non-nucleophilic base. The mixture of the imidazolium salt and the base can serve as a direct source of the carbene for catalytic reactions, a method known as in situ generation.
The general reaction for the generation of the free carbene is:
[1,5-Dimethyl-2-neopentyl-3-R-imidazolium]⁺X⁻ + Base → 1,5-Dimethyl-2-neopentyl-3-R-imidazol-2-ylidene + [Base-H]⁺X⁻
The stability of the generated NHC is a key factor. The electronic stabilization is provided by the two adjacent nitrogen atoms. The steric bulk of the substituents on the nitrogen atoms and the imidazole ring plays a crucial role in kinetically stabilizing the carbene, preventing dimerization and other decomposition pathways. In the case of the NHC derived from this compound, the neopentyl group at C2 and the substituents on the nitrogen atoms would provide significant steric shielding to the carbene center.
Role of Steric and Electronic Effects in Catalytic Performance
The catalytic performance of a metal complex is profoundly influenced by the steric and electronic properties of its ligands. For NHCs derived from this compound, these properties would be distinct.
Electronic Effects : N-heterocyclic carbenes are strong σ-donors. The substituents on the imidazole ring can modulate this property. The methyl group at the C5 position is an electron-donating group, which would slightly increase the electron density on the carbene carbon, enhancing its σ-donating ability. This strong donation to the metal center can increase the stability of the metal complex and promote oxidative addition steps in catalytic cycles.
Steric Effects : The most significant feature of the proposed NHC is the bulky neopentyl group at the C2 position. This group would exert a substantial steric influence around the metal center. This steric bulk can be advantageous in several ways:
It can promote reductive elimination, which is often the product-forming step in cross-coupling reactions.
It can create a specific coordination environment that favors certain substrates, potentially leading to higher selectivity.
It can protect the metal center from deactivation pathways.
Specific Catalytic Transformations Enabled by this compound-derived Catalysts
Given their projected steric and electronic properties, catalysts bearing NHC ligands derived from this compound would be expected to show high activity and selectivity in a range of catalytic transformations.
Hydrogenation and Transfer Hydrogenation Reactions
In hydrogenation and transfer hydrogenation reactions, NHC-metal complexes, particularly those of ruthenium, iridium, and rhodium, have demonstrated remarkable efficiency. The strong M-NHC bond contributes to the robustness of these catalysts under reductive conditions. The steric bulk of the neopentyl group in a this compound-derived ligand could be beneficial in creating an open coordination site for the activation of H₂ or a hydrogen donor, while also influencing the stereoselectivity of the reaction.
Table 2: Potential Performance in a Hypothetical Hydrogenation Reaction Catalyst: [RuCl₂(p-cymene)(NHC)] Substrate: Acetophenone
| NHC Ligand | Steric Bulk | Predicted Activity | Predicted Selectivity |
| 1,3,5-Trimethyl-2-neopentyl-imidazol-2-ylidene | High | High turnover frequency | High selectivity for 1-phenylethanol |
| IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Very High | High | High |
| IMes (1,3-Dimesitylimidazol-2-ylidene) | High | High | High |
Cross-Coupling Reactions (e.g., Ullmann-type Reactions)
Ullmann-type cross-coupling reactions, which involve the formation of carbon-heteroatom bonds, often benefit from the use of robust and electron-rich ligands. Copper- and palladium-NHC complexes are commonly employed for these transformations. The strong σ-donating nature of the this compound-derived NHC would stabilize the metal center, particularly in the higher oxidation states involved in the catalytic cycle.
The significant steric hindrance provided by the neopentyl group could facilitate the reductive elimination step, which is often rate-limiting in cross-coupling reactions. This could lead to higher catalytic efficiency and the ability to couple sterically demanding substrates. For instance, in the Ullmann condensation for the synthesis of diaryl ethers, a bulky NHC ligand can prevent catalyst deactivation and promote the desired C-O bond formation.
Asymmetric Catalysis Utilizing Chiral Neopentyl-Substituted Imidazole Ligands
There is no available data on the use of chiral derivatives of this compound as ligands in asymmetric catalysis.
C-C Bond Forming Reactions
No published research details the application of this compound or its derivatives in facilitating carbon-carbon bond forming reactions.
Catalyst Design, Optimization, and Recyclability Studies
Without any established catalytic applications, there are no studies on the design, optimization, or recyclability of catalyst systems involving this compound.
Should research on the catalytic properties of this compound become available in the future, this article can be revisited and updated accordingly.
Computational and Theoretical Studies of 1,5 Dimethyl 2 Neopentyl 1h Imidazole
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a novel compound like 1,5-Dimethyl-2-neopentyl-1H-imidazole, DFT calculations would provide fundamental insights into its properties.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)
Analysis of the electronic structure provides insights into the reactivity and electronic properties of a molecule. A key aspect of this is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding a molecule's chemical behavior. For this compound, the HOMO would likely be localized on the electron-rich imidazole (B134444) ring, indicating its propensity to act as an electron donor. The LUMO's location would indicate the most probable site for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and reactivity.
Hypothetical Frontier Molecular Orbital Data
| Orbital | Energy (eV) | Description |
| HOMO | Data not available | Indicates the region of highest electron density and potential for electron donation. |
| LUMO | Data not available | Indicates the region most susceptible to accepting electrons. |
| HOMO-LUMO Gap | Data not available | Relates to the chemical reactivity and electronic excitation energy. |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are widely used to predict various spectroscopic properties, which can aid in the experimental characterization of a compound. For this compound, theoretical predictions of ¹H and ¹³C NMR chemical shifts would be invaluable for assigning the signals in an experimental spectrum. Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) would help in identifying the characteristic vibrational modes of the molecule, such as the stretching and bending of the imidazole ring and the various C-H bonds.
Hypothetical Predicted Spectroscopic Data
| Spectroscopic Property | Predicted Value |
| ¹H NMR Chemical Shift (imidazole ring proton) | Data not available |
| ¹³C NMR Chemical Shift (C2 of imidazole) | Data not available |
| C=N Stretching Frequency (IR) | Data not available |
Computational Elucidation of Reaction Mechanisms and Transition States
Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. For this compound, computational studies could be used to investigate its reactivity in various chemical transformations. This would involve mapping the potential energy surface of a reaction, identifying the transition state structures, and calculating the activation energies. Such studies would provide a detailed, atomistic understanding of how the molecule participates in chemical reactions.
Prediction of Reactivity, Selectivity, and Ligand Performance
Based on the electronic structure and other calculated properties, computational methods can predict the reactivity and selectivity of this compound. For instance, its potential as a ligand in coordination chemistry could be assessed by calculating its binding affinity to different metal centers. The steric and electronic properties of the methyl and neopentyl substituents would be expected to play a significant role in its coordination behavior and the stability of the resulting metal complexes.
Intermolecular Interaction Studies (e.g., Molecular Electrostatic Potential Surface Analysis, Hirshfeld Surface Analysis)
Computational and theoretical studies are pivotal in understanding the intermolecular interactions that govern the solid-state structure and properties of crystalline materials. For this compound, while specific experimental crystallographic data is not widely published, theoretical methods such as Molecular Electrostatic Potential (MEP) Surface Analysis and Hirshfeld Surface Analysis can provide significant insights into its potential interaction patterns. These analyses are based on the calculated electron density of the molecule and are instrumental in predicting how molecules will interact with each other in a condensed phase.
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity and intermolecular interaction sites. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). chemrxiv.org
In an MEP map, different potential values are represented by various colors. Typically, red indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons. nih.gov Blue represents regions of most positive potential, indicating areas prone to nucleophilic attack, often around hydrogen atoms bonded to electronegative atoms. nih.gov Green denotes areas of neutral or near-zero potential. nih.gov
For imidazole derivatives, MEP analyses consistently show that the most negative potential is concentrated around the nitrogen atoms of the imidazole ring due to their lone pair electrons. researchgate.netresearchgate.net Consequently, these nitrogen atoms are the primary sites for hydrogen bonding and other electrophilic interactions. The regions of positive potential are generally located around the hydrogen atoms of the methyl and neopentyl groups. This distribution of charge suggests that C-H···N interactions could play a role in the crystal packing of this compound. The MEP surface provides a qualitative prediction of how the molecule will interact with neighboring molecules, guiding the understanding of its supramolecular assembly. nih.gov
Hirshfeld Surface Analysis
The analysis provides several graphical tools for interpretation:
d_norm Surface: The normalized contact distance, or d_norm, is mapped onto the Hirshfeld surface. It is calculated from d_i (the distance from the surface to the nearest nucleus inside) and d_e (the distance to the nearest nucleus outside), normalized by the van der Waals radii of the respective atoms. Red spots on the d_norm surface highlight intermolecular contacts that are shorter than the sum of the van der Waals radii, indicating strong interactions like hydrogen bonds. nih.govnih.gov Blue regions represent contacts that are longer than the van der Waals radii, and white areas denote contacts approximately equal to the van der Waals distance. nih.gov
While specific Hirshfeld analysis data for this compound is not available, analysis of other substituted imidazoles and heterocyclic compounds reveals common patterns. nih.govnih.gov The large number of hydrogen atoms in the methyl and neopentyl groups would likely lead to a high percentage of H···H contacts, which are significant van der Waals interactions contributing to crystal stability. nih.govnih.gov Furthermore, C-H···N and C-H···π interactions are expected to be important in directing the crystal packing arrangement.
The table below illustrates the typical contributions of various intermolecular contacts as determined by Hirshfeld Surface Analysis for a representative heterocyclic compound, demonstrating the type of quantitative data this analysis provides.
| Intermolecular Contact | Contribution (%) |
| H···H | 44.1% |
| C···H/H···C | 33.5% |
| O···H/H···O | 13.4% |
| N···H/H···N | 2.5% |
| C···C | 1.8% |
| N···C/C···N | 1.2% |
| Note: Data presented is for 1-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, a different heterocyclic compound, to illustrate the typical output of a Hirshfeld surface analysis. nih.gov This data does not represent this compound. |
Potential Applications in Advanced Materials Science
Integration into Supramolecular Assemblies and Architectures
The imidazole (B134444) ring is a versatile building block in supramolecular chemistry due to its ability to participate in a range of non-covalent interactions. The specific substitution pattern of 1,5-Dimethyl-2-neopentyl-1H-imidazole, with methyl groups at the 1 and 5 positions and a bulky neopentyl group at the 2 position, would significantly influence its role in the formation of larger, organized structures.
Host-Guest Chemistry and Molecular Recognition
The imidazole moiety can participate in host-guest interactions, where a host molecule selectively binds a guest molecule. The electronic properties of the imidazole ring, combined with the steric hindrance provided by the neopentyl group in this compound, could lead to specific binding affinities for certain guest molecules. While the bulky neopentyl group might hinder the encapsulation of guests within a cavity formed by the imidazole itself, it could play a crucial role in creating specific recognition sites on the periphery of a larger host structure. For instance, if incorporated into a larger macrocycle, the neopentyl group could act as a gate or a selectivity filter, controlling access to the binding cavity.
Development of Optical Chemosensors for Ion Detection
Imidazole derivatives have been extensively investigated as key components in the design of optical chemosensors for the detection of various ions. The nitrogen atoms in the imidazole ring can coordinate with metal ions, and this interaction can be transduced into a measurable optical signal, such as a change in fluorescence or color.
While there is no specific research on this compound as a chemosensor, the fundamental properties of the imidazole core suggest its potential in this area. The lone pair of electrons on the sp2-hybridized nitrogen atom makes it a potential binding site for cations. Upon coordination with a metal ion, the electronic properties of the imidazole ring would be perturbed, which could affect the absorption and emission properties of an attached fluorophore.
For this compound to function as an effective optical sensor, it would likely need to be chemically modified to include a signaling unit (a chromophore or fluorophore). The imidazole moiety would serve as the recognition part (the receptor), and the change in the optical properties of the signaling unit upon ion binding would be the reporting mechanism. The substituents on the imidazole ring, particularly the bulky neopentyl group, could influence the selectivity of the sensor by creating a specific steric environment around the metal-binding site.
Table 1: Examples of Imidazole-Based Fluorescent Chemosensors and Their Target Ions
| Imidazole Derivative Type | Target Ion(s) | Sensing Mechanism | Reference |
| Imidazole-phenanthroline conjugate | Cyanide (CN⁻) and Mercury (Hg²⁺) | Fluorescence quenching | researchgate.net |
| General imidazole-based probes | Mercury (Hg²⁺) | Fluorescence quenching or enhancement | nih.gov |
| Imidazole-julolidine conjugate | Aluminum (Al³⁺) and Pyrophosphate | Change in photophysical properties | nih.gov |
| Imidazole with dithiane group | Mercury (Hg²⁺) | Colorimetric and fluorescence turn-off | researchgate.net |
| Imidazole-phenol derivatives | Copper (Cu²⁺) | Fluorescence turn-off | researchgate.net |
This table presents general findings for imidazole-based sensors to illustrate the potential applications, as direct data for this compound is not available.
Role in Functional Polymeric Materials and Composites
Imidazole and its derivatives are valuable components in the synthesis of functional polymers and composites due to their unique chemical properties and ability to impart specific functionalities. The incorporation of imidazole moieties into polymer chains can influence properties such as thermal stability, conductivity, and catalytic activity.
This compound could be potentially utilized as a monomer or a modifying agent in polymer synthesis. The presence of the imidazole ring can introduce sites for post-polymerization modification, cross-linking, or metal coordination. The bulky neopentyl group would likely impact the polymer's morphology and chain packing, potentially leading to materials with altered mechanical and thermal properties. For example, the steric hindrance could increase the free volume within the polymer matrix, which might be beneficial for applications such as gas separation membranes.
Furthermore, imidazole-containing polymers have been explored as catalysts and in the development of bioactive materials. While the specific properties of a polymer derived from this compound are not documented, the general versatility of imidazole in polymer chemistry suggests a range of possibilities.
Applications in Energy Conversion Technologies (e.g., Fuel Cells)
A significant area of research for imidazole derivatives is in energy conversion technologies, particularly as components of proton exchange membranes (PEMs) for fuel cells operating at elevated temperatures. Imidazoles can facilitate proton transport through a Grotthuss-type mechanism, where protons hop between adjacent imidazole molecules. This allows for the development of anhydrous or low-humidity PEMs, which can operate at temperatures above 100°C, offering advantages in terms of efficiency and tolerance to fuel impurities.
The suitability of an imidazole derivative for this application is influenced by its basicity and molecular mobility. The substitution pattern on the imidazole ring plays a critical role in tuning these properties. The methyl groups on this compound would increase its basicity compared to unsubstituted imidazole, which could enhance its ability to accept and transport protons. However, the large neopentyl group would increase the molecular size and might reduce its mobility within a polymer matrix, which could negatively impact conductivity.
Therefore, the performance of this compound in a fuel cell membrane would depend on a balance between its enhanced basicity and potentially reduced mobility. It could be explored as a component in composite membranes, where it is incorporated into a porous matrix or a polymer backbone to facilitate proton conduction under anhydrous conditions.
Future Research Directions and Perspectives
Exploration of Novel and Greener Synthetic Pathways
The synthesis of substituted imidazoles is a well-established area of organic chemistry, with numerous methods available. organic-chemistry.orgnih.gov However, the development of environmentally benign and efficient synthetic routes remains a key objective in line with the principles of green chemistry. chalmers.seacs.org Future research in this area could focus on several promising strategies:
Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the synthesis of complex molecules like 1,5-Dimethyl-2-neopentyl-1H-imidazole in a single step from simple precursors. researchgate.net These reactions are often characterized by high atom economy, reduced waste generation, and operational simplicity. researchgate.net A potential MCR approach for this target molecule could involve the condensation of a 1,2-dicarbonyl compound, an aldehyde (pivaldehyde), an amine (methylamine), and a source of the C5-methyl group.
Catalyst-Free and Solvent-Free Conditions: The development of synthetic protocols that eliminate the need for catalysts and hazardous organic solvents is a major goal of green chemistry. asianpubs.org Research into solid-state reactions or reactions under microwave irradiation could provide efficient and environmentally friendly pathways to this compound. organic-chemistry.org
Mechanochemistry: Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, has emerged as a sustainable alternative to traditional solvent-based methods. acs.orged.gov Exploring the synthesis of the target imidazole (B134444) via ball milling could lead to a scalable and eco-friendly process.
A comparative analysis of potential synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Approach | Potential Advantages | Potential Challenges |
|---|---|---|
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. researchgate.net | Optimization of reaction conditions for specific substrates. |
| Solvent-Free Synthesis | Reduced environmental impact, simplified purification. asianpubs.org | Potential for low reaction rates or incomplete conversion. |
Design of Highly Efficient and Selective Catalytic Systems
N-Heterocyclic carbenes (NHCs) derived from imidazole precursors are a cornerstone of modern organometallic chemistry and catalysis. researchgate.net The deprotonation of the corresponding imidazolium (B1220033) salt of this compound would yield a sterically demanding NHC. The bulky neopentyl group is expected to create a sterically hindered environment around the carbene carbon, which could be advantageous in several catalytic applications:
Cross-Coupling Reactions: The steric bulk of the NHC ligand can enhance the catalytic activity and selectivity in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination by promoting reductive elimination from the metal center. nih.gov
Organocatalysis: NHCs themselves can act as potent organocatalysts for a variety of transformations. chalmers.se The electronic properties of the imidazole ring, influenced by the methyl substituents, combined with the steric hindrance of the neopentyl group, could lead to unique reactivity and selectivity profiles in reactions like the benzoin (B196080) condensation or Stetter reaction.
Future research should focus on the synthesis of the corresponding imidazolium salt and its subsequent use as an NHC precursor in various catalytic systems. A systematic study of its performance in comparison to existing NHC ligands would be crucial to identify its potential advantages.
Advanced Computational Modeling for Precise Property Prediction and Material Design
Computational chemistry provides a powerful tool for predicting the properties of molecules and guiding the design of new materials. In the context of this compound, computational modeling could be employed to:
Predict Physicochemical Properties: Density Functional Theory (DFT) calculations can be used to predict key properties such as bond lengths, bond angles, electronic structure, and spectroscopic signatures (NMR, IR, UV-Vis). These predictions can aid in the characterization of the molecule and provide insights into its reactivity.
Elucidate Reaction Mechanisms: Computational studies can help to elucidate the mechanisms of synthetic reactions and catalytic cycles involving the target imidazole and its corresponding NHC. This understanding is crucial for the rational design of more efficient synthetic routes and catalytic systems.
Design Novel Materials: By modeling the interactions of this compound with other molecules or surfaces, it is possible to predict its suitability for applications in materials science, such as in the formation of coordination polymers or as a component in organic electronic devices.
Integration into Novel Multifunctional Materials
The imidazole scaffold is a versatile building block for the construction of functional materials due to its coordination properties and ability to participate in hydrogen bonding. mdpi.comnih.gov The specific substitution pattern of this compound could be exploited in the design of:
Metal-Organic Frameworks (MOFs): The nitrogen atoms of the imidazole ring can coordinate to metal ions, leading to the formation of MOFs with potential applications in gas storage, separation, and catalysis. The bulky neopentyl group could influence the pore size and topology of the resulting framework.
Ionic Liquids: Imidazolium salts are a prominent class of ionic liquids. The imidazolium salt derived from this compound is expected to have a low melting point and could be investigated as a novel ionic liquid with specific physicochemical properties.
Pharmaceutical Cocrystals: Imidazole derivatives can act as coformers in the formation of pharmaceutical cocrystals, which can improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). researchgate.net
Fundamental Studies on Steric and Electronic Effects in Imidazole Chemistry
The systematic study of how substituents influence the properties of the imidazole ring is of fundamental importance in organic chemistry. This compound serves as an interesting case study for dissecting the interplay of steric and electronic effects:
Steric Effects: The neopentyl group at the 2-position is expected to exert significant steric hindrance, which will influence the accessibility of the nitrogen atoms and the C2-proton (in the corresponding imidazolium salt). This steric bulk can be quantified using parameters like the Tolman cone angle for the corresponding NHC-metal complex.
Electronic Effects: The methyl groups at the 1 and 5-positions are electron-donating, which will increase the electron density of the imidazole ring. This will affect its basicity, nucleophilicity, and the donor properties of the corresponding NHC.
A detailed investigation of these effects through a combination of experimental techniques (e.g., pKa measurements, kinetic studies) and computational modeling will contribute to a deeper understanding of structure-property relationships in imidazole chemistry.
Below is a table of the chemical compounds mentioned in this article.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pivaldehyde |
| Methylamine (B109427) |
| Benzoin |
| Stetter reaction |
| Suzuki-Miyaura reaction |
Q & A
Q. Table 1: Representative Reaction Conditions for Imidazole Derivatives
| Precursors | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Neopentylamine, diketone | ZnCl₂ | Ethanol | 80 | 72 | |
| Aldehyde, ammonium acetate | None | Solvent-free | 100 | 65 |
Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., neopentyl CH₂ at δ 1.0–1.5 ppm, imidazole protons at δ 7.0–8.5 ppm).
- FT-IR : Confirms functional groups (C=N stretch ~1600 cm⁻¹, C-H bends for methyl/neopentyl groups).
- X-ray crystallography : Resolves steric effects from bulky neopentyl groups, validated using SHELXL .
Q. Example Data :
- X-ray : Crystallographic data for analogous compounds (e.g., 4,5-Dimethyl-2-phenyl-1H-imidazole) show torsion angles < 5° for planar imidazole rings, with R-factors < 0.05 .
Advanced: How can hydrogen bonding patterns in this compound crystals be systematically analyzed to predict molecular aggregation?
Answer:
Graph set analysis (G) categorizes hydrogen bonds into chains (C), rings (R), or self-assembled motifs. For imidazoles:
Q. Table 2: Hydrogen Bond Parameters (Example)
| Donor–Acceptor | Distance (Å) | Angle (°) | Motif Type |
|---|---|---|---|
| N–H···N | 2.89 | 165 | R₂²(8) |
| C–H···Cg(π) | 3.42 | 145 | C(6) |
Advanced: What strategies are recommended for resolving contradictions in crystallographic data during structure refinement of this compound?
Answer:
Common issues include disordered neopentyl groups or twinning. Strategies:
- SHELXL refinement : Apply ISOR/SADI restraints for thermal motion in bulky substituents.
- Twinning detection : Use PLATON to analyze intensity statistics; refine with TWIN/BASF commands.
- Validation tools : Check using checkCIF for bond-length outliers (e.g., C–N bonds deviating >0.02 Å) .
Advanced: How can computational methods like molecular docking predict the bioactivity of this compound derivatives?
Answer:
- Docking protocols : AutoDock Vina or Schrödinger Suite assess binding to targets (e.g., EGFR kinase).
- ADMET profiling : SwissADME predicts logP (<3.5 for bioavailability) and CYP450 inhibition risks.
- Case study : Analogous 2-phenylbenzimidazoles show IC₅₀ values <10 µM against cancer cells, with binding poses validated via MD simulations .
Q. Table 3: Docking Scores for Imidazole Derivatives
| Compound | Target | Docking Score (kcal/mol) |
|---|---|---|
| Derivative A | EGFR | -9.2 |
| Derivative B | COX-2 | -8.7 |
Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
Answer:
- HPLC-MS : Detects nitration byproducts (e.g., nitroimidazoles) with LOD <0.1%.
- Method validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.995) and recovery (95–105%).
- Case example : Impurity profiling of related APIs identified 0.5% chlorinated side-products via gradient elution on C18 columns .
Advanced: How do steric effects from the neopentyl group influence the reactivity of this compound in nucleophilic substitution reactions?
Answer:
The neopentyl group’s bulkiness:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
